Spiro[5.5]undec-1-en-3-one
Overview
Description
Spiro[5.5]undec-1-en-3-one is a bicyclic compound that belongs to the class of spiroketones. It is a versatile molecule that has gained significant attention in various fields of research, including medicinal, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undec-1-en-3-one can be achieved through several methods. One common approach involves the transformation of commercially available ketones into the desired spiroketone structure. For example, the ketone 6-methylhept-5-en-2-one can be transformed into 3,3-dimethyl-2-methylenecyclohexanone, which then reacts with isoprene via a Diels-Alder reaction to form a spiro ketone . Another method involves the synthesis of spiro[5.5]undecane derivatives with various heterocycles, such as 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[5.5]undec-1-en-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique spiro structure allows it to participate in a wide range of chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Diels-Alder reaction mentioned earlier involves the use of isoprene as a diene and a suitable dienophile .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the Diels-Alder reaction produces a spiro ketone, while other reactions may yield different spiro derivatives with various functional groups .
Scientific Research Applications
Spiro[5.5]undec-1-en-3-one has numerous scientific research applications across various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: this compound derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a valuable scaffold for drug discovery and development.
Industry: this compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of spiro[5.5]undec-1-en-3-one depends on its specific application. In biological systems, the compound may interact with various molecular targets and pathways, leading to its observed biological effects. For example, this compound derivatives with antimicrobial properties may inhibit bacterial growth by targeting essential enzymes or disrupting cell membranes .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undec-1-en-3-one is part of a broader class of spirocyclic compounds, which include spiro[5.5]undecane derivatives with various heterocycles, such as 1,3-dioxane, 1,3-dithiane, and 1,3-oxathiane rings . Other similar compounds include β-chamigrene, a sesquiterpene with a spiro[5.5]undecane carbon framework .
Uniqueness
The uniqueness of this compound lies in its versatile spirocyclic structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
spiro[5.5]undec-4-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h4,8H,1-3,5-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESIESOPRMRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314641 | |
Record name | Spiro[5.5]undec-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30834-42-5 | |
Record name | 30834-42-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro[5.5]undec-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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